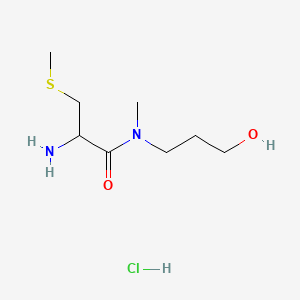
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran is an organic compound with the molecular formula C11H19BrO2 It is a brominated derivative of tetrahydrofuran, featuring a cyclohexyl group attached to the tetrahydrofuran ring via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran typically involves the bromination of a cyclohexylmethyl derivative followed by the formation of the tetrahydrofuran ring. One common method includes the reaction of cyclohexylmethanol with a brominating agent such as N-bromosuccinimide (NBS) to form 1-(bromomethyl)cyclohexane. This intermediate is then reacted with tetrahydrofuran under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexylmethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclohexylmethyl derivatives.
科学的研究の応用
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic reactions, while the tetrahydrofuran ring provides stability and solubility. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-((1-(Chloromethyl)cyclohexyl)oxy)tetrahydrofuran
- 3-((1-(Hydroxymethyl)cyclohexyl)oxy)tetrahydrofuran
- 3-((1-(Methyl)cyclohexyl)oxy)tetrahydrofuran
Uniqueness
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it a valuable intermediate in various chemical transformations.
特性
分子式 |
C11H19BrO2 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC名 |
3-[1-(bromomethyl)cyclohexyl]oxyoxolane |
InChI |
InChI=1S/C11H19BrO2/c12-9-11(5-2-1-3-6-11)14-10-4-7-13-8-10/h10H,1-9H2 |
InChIキー |
VPDFTNARGNTTFB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CBr)OC2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)
![((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride](/img/structure/B13548836.png)
![Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13548855.png)
